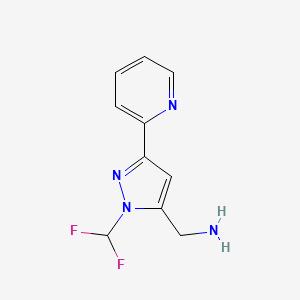
(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
Übersicht
Beschreibung
(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine is a useful research compound. Its molecular formula is C10H10F2N4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine is a member of the pyrazole class of compounds, which have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 238.24 g/mol. The compound features a difluoromethyl group and a pyridinyl moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the formation of the pyrazole ring through cyclization reactions with hydrazine derivatives and α,β-unsaturated carbonyl compounds. The difluoromethyl group can be introduced via nucleophilic substitution reactions using agents such as difluoromethyl iodide .
Anticancer Activity
Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives showed inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase, making them promising candidates for developing anticancer agents .
In vitro studies have shown that this compound can induce apoptosis in cancer cells and enhance the efficacy of conventional chemotherapeutics like doxorubicin .
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | BRAF(V600E) | 0.048 | Inhibitory |
| This compound | EGFR | 0.010 | Inhibitory |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Pyrazole derivatives are known to exhibit potent antifungal and antibacterial effects. Research has indicated that certain derivatives can effectively inhibit the growth of pathogenic fungi and bacteria by disrupting their cellular processes .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in cancer progression and microbial resistance. The difluoromethyl group enhances binding affinity to these targets, while the pyridinyl group facilitates interactions with aromatic residues in target proteins .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Breast Cancer Treatment : A study tested various pyrazole compounds in MCF-7 and MDA-MB-231 breast cancer cell lines, demonstrating that the incorporation of this compound significantly increased cytotoxicity when used in combination with doxorubicin .
- Antifungal Activity : Research evaluated the antifungal effects of pyrazole derivatives against several phytopathogenic fungi, showing promising results that could lead to new antifungal treatments .
Eigenschaften
IUPAC Name |
[2-(difluoromethyl)-5-pyridin-2-ylpyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4/c11-10(12)16-7(6-13)5-9(15-16)8-3-1-2-4-14-8/h1-5,10H,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMSUXKBKKWRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)CN)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















